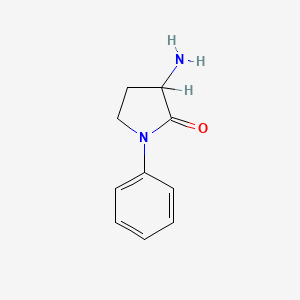

3-Amino-1-phenylpyrrolidin-2-one

描述

Overview of Pyrrolidinone Scaffolds in Chemical Research

Pyrrolidinone and its derivatives are five-membered nitrogen-containing heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. researchgate.net Their significance is underscored by their presence in numerous natural products and pharmaceuticals. acs.orgfrontiersin.org The structural features of the pyrrolidinone ring, including its sp³-hybridized carbons, contribute to a three-dimensional geometry that is highly desirable in drug design. nih.govnih.gov This non-planar structure allows for a greater exploration of pharmacophore space, potentially leading to enhanced biological activity and selectivity. nih.govunipa.it

The versatility of the pyrrolidinone scaffold is further demonstrated by its role in the development of nootropic drugs like piracetam (B1677957) and its analogs, which are known for their cognitive-enhancing effects. researchgate.net Moreover, the pyrrolidinone core is a privileged pharmacophore, meaning it is a structural motif that is frequently found in bioactive compounds. acs.org Researchers have developed numerous synthetic methods to construct and functionalize the pyrrolidinone backbone, highlighting its importance in medicinal chemistry. researchgate.netacs.org

Significance of 3-Amino-1-phenylpyrrolidin-2-one as a Core Structure for Academic Investigation

Within the broader class of pyrrolidinones, this compound stands out as a particularly valuable compound for academic and industrial research. The presence of an amino group at the 3-position and a phenyl group at the 1-position provides a strategic combination of functional groups that can be readily modified to create diverse libraries of new chemical entities.

The investigation of this compound and its derivatives is driven by the continual search for novel therapeutic agents. Its core structure is seen as a promising starting point for the design of molecules with a wide range of potential applications.

Conceptual Framework for Research on Amino-Pyrrolidinone Architectures

The research on amino-pyrrolidinone architectures is guided by a conceptual framework that emphasizes the exploration of chemical space and the optimization of biological activity. This framework is built upon the understanding that the pyrrolidinone ring system provides a robust and versatile scaffold for the construction of complex molecules. researchgate.netacs.org

A key aspect of this framework is the strategic functionalization of the amino-pyrrolidinone core. By systematically altering the substituents at various positions on the pyrrolidinone ring and the amino group, chemists can fine-tune the steric and electronic properties of the molecule. This allows for a detailed investigation of how these properties influence the compound's interaction with biological targets. The development of efficient and modular synthetic routes is also a critical component of this research, as it enables the rapid generation of a wide range of analogs for biological screening. acs.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1904-00-3 | C10H12N2O | 176.22 |

| 3-Amino-pyrrolidin-2-one | 2483-65-0 | C4H8N2O | 100.12 |

| 1-Phenyl-2-pyrrolidinone | Not Available | C10H11NO | 161.20 |

| 3-Amino-1-hydroxy-pyrrolidin-2-one | 1003-51-6 | C4H8N2O2 | 116.12 |

| 1-(4-aminomethyl-phenyl)-pyrrolidin-2-one hydrochloride | Not Available | C11H15ClN2O | 226.70 |

| 3-Amino-1-(2-phenylpropyl)pyrrolidin-2-one | 104591592 | C13H18N2O | 218.30 |

| 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one | 1250707-59-5 | C13H18N2O | 218.30 |

Structure

3D Structure

属性

IUPAC Name |

3-amino-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKQZOVQZNETMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-00-3 | |

| Record name | 3-amino-1-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 1 Phenylpyrrolidin 2 One and Its Structural Analogs

Strategies for Pyrrolidinone Ring Construction

The formation of the pyrrolidinone ring is a critical step in the synthesis of 3-amino-1-phenylpyrrolidin-2-one and its derivatives. Various strategies have been developed to achieve this, ranging from classical cyclization reactions to the use of strained ring systems as synthetic precursors.

Cyclization Pathways Involving Primary Amines

The cyclization of linear precursors containing a primary amine is a fundamental approach to constructing the pyrrolidinone ring. One common method involves the intramolecular cyclization of γ-amino esters. This process is often facilitated by heat or acid catalysis. For instance, γ-amino esters, which can be synthesized through various means, undergo lactamization to form the desired pyrrolidin-2-one structure. mdpi.com

A more contemporary approach involves a photoinduced, organocatalyzed, three-component cyclization. This method utilizes styrene, tertiary α-bromoalkyl esters, and primary amines to construct the pyrrolidin-2-one ring in a microchannel reactor under visible light. This green and efficient route proceeds under mild conditions and without the need for a metal catalyst. rsc.org The reaction likely proceeds through a series of radical and polar steps, culminating in the formation of the five-membered lactam ring.

Another strategy involves the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines in a one-pot, three-component reaction. This method, catalyzed by acetic acid, leads to highly functionalized pyrroles, which can be precursors to pyrrolidinones. The reaction proceeds with high atom economy, with water being the only byproduct. nih.gov While this method directly yields pyrroles, subsequent reduction can provide the pyrrolidinone scaffold.

Application of Donor-Acceptor Cyclopropanes in Pyrrolidinone Synthesis

Donor-acceptor (D-A) cyclopropanes have emerged as versatile building blocks in organic synthesis, including the construction of pyrrolidinone rings. core.ac.uk These strained three-membered rings, substituted with both an electron-donating and an electron-withdrawing group, can undergo ring-opening reactions with various nucleophiles.

A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones utilizes the reaction of D-A cyclopropanes with primary amines, such as anilines and benzylamines. mdpi.com This transformation is typically catalyzed by a Lewis acid, such as scandium triflate (Sc(OTf)₃). acs.orgnih.gov The reaction proceeds through a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring by the primary amine to form a γ-amino ester intermediate. This intermediate then undergoes in situ lactamization to yield the corresponding pyrrolidin-2-one. mdpi.com The choice of Lewis acid can be crucial for the reaction's success, with catalysts like Al(OTf)₃ sometimes proving ineffective. mdpi.com

This methodology offers a broad substrate scope, accommodating a variety of substituted anilines, benzylamines, and other primary amines, as well as a range of D-A cyclopropanes with different donor and acceptor groups. mdpi.com The D-A cyclopropane acts as a 1,4-C,C-dielectrophile, while the primary amine functions as a 1,1-dinucleophile in this process. mdpi.com

| Catalyst | Reaction Conditions | Outcome | Reference |

| Various Lewis Acids (e.g., Al(OTf)₃, Sc(OTf)₃) | Dichloroethane, Room Temperature | Formation of acyclic γ-amino ester or cyclized pyrrolidin-2-one depending on the catalyst and conditions. | mdpi.com |

| Scandium Triflate (Sc(OTf)₃) | Not specified | Promotes (3+2)-annulation of D-A cyclopropanes with ynamides and thioketenes. | acs.orgnih.gov |

| AlBr₃ | Not specified | Mediates multicomponent 1,3-bifunctionalization of D-A cyclopropanes. | nih.gov |

Multi-Step Synthetic Routes from Readily Available Precursors

The synthesis of complex molecules like this compound often necessitates multi-step reaction sequences starting from simple, commercially available materials. One common strategy employs α-amino acids as chiral building blocks from the "chiral pool". wikipedia.orgbaranlab.org These natural compounds provide a readily available source of chirality that can be incorporated into the target molecule. For example, a synthetic route might involve the alkylation of an amino acid derivative, followed by a series of functional group manipulations and a final cyclization step to form the pyrrolidinone ring.

Another multi-step approach could involve the Corey-Chaykovsky epoxidation of an appropriate α,β-unsaturated ester, followed by nucleophilic ring-opening of the resulting epoxide with an amine. Subsequent functional group transformations and cyclization would then lead to the desired 3-aminopyrrolidin-2-one (B1279418) derivative. While not explicitly detailed for the target compound, this strategy is a known method for constructing similar heterocyclic systems.

A streamlined, two-step synthesis has been reported for 3-amino-1-benzhydrylazetidine, a related four-membered ring system. This process involves the mesylation of a commercially available alcohol precursor, followed by reaction with ammonium (B1175870) hydroxide. researchgate.net A similar strategic approach, involving the activation of a suitable precursor followed by amination and cyclization, could be envisioned for the synthesis of this compound.

Stereoselective and Enantioselective Approaches to this compound Derivatives

Controlling the stereochemistry at the C3 position of the pyrrolidinone ring is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Consequently, significant research has been directed towards the development of stereoselective and enantioselective synthetic methods.

Enantiodivergent Preparations of Chiral 3-Aminopyrrolidin-2-ones

Enantiodivergent synthesis aims to produce both enantiomers of a chiral molecule from a single, common starting material by simply changing the reagents or catalysts. This approach is highly valuable in medicinal chemistry for studying the structure-activity relationships of enantiomeric drug candidates.

One powerful enantiodivergent strategy for the synthesis of chiral 2-substituted pyrrolidines employs transaminases. acs.org By selecting the appropriate transaminase enzyme, it is possible to synthesize either the (R)- or (S)-enantiomer of a target pyrrolidine (B122466) from a prochiral ω-chloroketone with high enantiomeric excess. acs.org Although this has been demonstrated for 2-substituted pyrrolidines, the principle could be extended to the synthesis of chiral 3-aminopyrrolidin-2-ones by using a suitably functionalized precursor.

Another approach to achieving enantiodivergence is through the use of chiral auxiliaries. For instance, the conjugate addition of lithium amides to (S)-N-acryloyloxazolidinones, followed by either alkylation or protonation of the resulting enolate, provides a product-complementary route to both (R)- and (S)-2-alkyl-3-aminopropionic acids, which are precursors to β-amino acids and could be adapted for the synthesis of 3-aminopyrrolidin-2-ones. ox.ac.ukrsc.org

Chirality Transfer in Pyrrolidinone Synthesis

Chirality transfer, where the stereochemical information from a chiral starting material or reagent is transferred to the product, is an elegant strategy for asymmetric synthesis. This approach often relies on the use of molecules from the chiral pool, such as amino acids.

A notable example is the "Reflexive Chirality Transfer" (RCT) observed in the catalytic asymmetric 1,3-dipolar cycloaddition of α-amino acid Schiff bases. chemrxiv.org In this process, the chirality of the starting α-amino acid is temporarily lost during the formation of a planar 1,3-dipole intermediate. However, this chirality is transferred to a metal center and then restored in the final α-tetrasubstituted pyrrolidine product. This method provides a direct route to optically active pyrrolidine derivatives from readily available chiral α-amino acids without the need for external chiral ligands. chemrxiv.org

Diastereoselective Amidoacylation in Related Systems

Diastereoselective synthesis is crucial for producing optically pure compounds, which is often essential for therapeutic efficacy. mdpi.com While direct diastereoselective amidoacylation of the this compound scaffold is not extensively detailed in the provided results, related systems offer valuable insights into achieving stereocontrol.

One notable approach involves the copper-promoted intramolecular aminooxygenation of alkenes to form substituted pyrrolidines. nih.gov This method has demonstrated high diastereoselectivity. For instance, α-substituted 4-pentenyl sulfonamides yield predominantly 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1 and in excellent yields (76–97%). nih.gov In contrast, γ-substituted substrates favor the formation of 2,3-trans pyrrolidine adducts, albeit with more moderate selectivity (approximately 3:1). nih.gov These findings highlight how the position of substituents on the starting material can dictate the stereochemical outcome of the cyclization.

Another powerful strategy is the C→N acyl rearrangement in polysubstituted pyrrolidine 2,2-dicarboxylates. This method allows for the synthesis of densely functionalized proline derivatives with high diastereoselectivity (dr > 95:5). rsc.org The reaction is efficient and versatile, accommodating various substitution patterns at the C-3 and C-5 positions of the starting pyrrolidines. rsc.org

Furthermore, iron-catalyzed C–H amination of aliphatic azides presents a pathway to diastereoselective synthesis of 2,5-disubstituted pyrrolidines. nih.gov By optimizing the catalyst, specifically using an iron phenoxide complex, a high degree of selectivity for the syn diastereomer can be achieved. nih.gov

These examples from related pyrrolidine syntheses underscore the potential for developing highly diastereoselective methods for producing analogs of this compound by carefully selecting catalysts, substrates, and reaction conditions.

Methods for Introducing and Modifying Phenyl and Amino Substituents

The biological activity of this compound analogs can be finely tuned by modifying the phenyl and amino groups.

Derivatization of the Phenyl Moiety at N1

The N-phenyl group offers a prime site for chemical modification to explore structure-activity relationships (SAR). A common strategy involves the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines. nih.gov This method allows for the introduction of various substituted anilines, leading to a range of N-aryl pyrrolidinones. The process typically involves a Lewis acid-catalyzed opening of the cyclopropane by the aniline, followed by in situ lactamization. nih.gov

Another approach utilizes N-vinylpyrrolidin-2-one as a key starting material. orgsyn.org Reaction with an aromatic ester, such as ethyl benzoate, in the presence of a strong base like sodium hydride, leads to the formation of a 3-aroyl-N-vinylpyrrolidin-2-one intermediate. Subsequent hydrolysis and cyclization can yield N-substituted pyrrolinones, which can be further reduced to the corresponding pyrrolidinones. orgsyn.org This method is adaptable to a variety of aromatic esters, enabling the synthesis of a diverse library of N-phenyl analogs. orgsyn.org

| Starting Material | Reagents | Product | Reference |

| Dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate | Aniline, Ni(ClO4)2·6H2O, AcOH, Toluene, NaOH | 5-(3,5-Dimethoxyphenyl)-1-phenylpyrrolidin-2-one | nih.gov |

| N-vinylpyrrolidin-2-one | Ethyl benzoate, NaH, Toluene | 3-Benzoyl-N-vinylpyrrolidin-2-one | orgsyn.org |

Introduction and Functionalization of the C3 Amino Group

The amino group at the C3 position is a critical determinant of the biological activity of many pyrrolidinone-based compounds. Several methods exist for its introduction and subsequent functionalization.

One strategy involves the use of carbohydrate-derived nitrones. nih.gov These chiral starting materials can be reacted with trimethylsilyl (B98337) cyanide (TMSCN) to produce trans-addition products, which can then be converted to amino-pyrrolidines. nih.gov The resulting primary amine can be selectively acetylated using mild reagents like N,N′,N″,N′″-tetraacetylglycoluril to yield N-acetylamino pyrrolidines. nih.gov

Another approach involves the synthesis of pyrrolidones from donor-acceptor cyclopropanes. nih.gov While this method primarily focuses on 1,5-substitution, modifications could potentially allow for the introduction of a nitrogen-containing substituent at the C3 position.

Parallel Synthesis and Combinatorial Approaches for Pyrrolidinone Libraries

To efficiently explore the chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry are invaluable tools. nih.govuniroma1.ittarosdiscovery.combioduro.com These techniques enable the rapid generation of large libraries of related compounds for high-throughput screening.

The "split-and-pool" synthesis method, often performed on a solid support, is a powerful combinatorial strategy. nih.gov In this approach, a starting material on a resin is divided into portions, each reacting with a different building block. The portions are then pooled, mixed, and re-divided for the next reaction step. This process allows for the creation of a vast number of unique compounds in a relatively small number of reaction cycles. nih.gov

The development of automated synthesis platforms has further revolutionized library creation. uniroma1.it These systems, often utilizing 96-well plates, allow for the parallel execution of multiple reactions, significantly increasing the throughput of compound synthesis. uniroma1.it This automation, coupled with high-throughput purification techniques, streamlines the entire process from synthesis to screening. bioduro.com

The design of these libraries is crucial. By using a core template, such as the pyrrolidinone ring, and decorating it with a diverse set of functional groups in a controlled manner, it is possible to create a "universal library" that covers a broad range of pharmacological space. uniroma1.it Cheminformatics plays a key role in selecting building blocks to maximize molecular diversity and ensure drug-like physicochemical properties. tarosdiscovery.com

| Approach | Key Features | Outcome | Reference |

| Split-and-Pool Synthesis | Solid-phase synthesis, iterative splitting and pooling of resin beads. | Large, diverse libraries of compounds. | nih.gov |

| Automated Parallel Synthesis | Use of robotic systems and multi-well plates for simultaneous reactions. | High-throughput synthesis and screening. | uniroma1.it |

| Universal Library Concept | Combinatorial decoration of a core scaffold with diverse functional groups. | Comprehensive coverage of pharmacological space. | uniroma1.it |

Structural Diversity and Exploration of 3 Amino 1 Phenylpyrrolidin 2 One Analogs

Enantiomeric and Diastereomeric Forms of Substituted Pyrrolidin-2-ones

The synthesis of specific enantiomers and diastereomers of substituted pyrrolidin-2-ones is crucial for understanding structure-activity relationships. Various stereoselective synthetic methods have been developed to control the spatial arrangement of substituents on the pyrrolidinone core.

One approach involves the highly diastereo- and enantioselective vinylogous Michael addition under multifunctional catalysis to produce 5-substituted 3-pyrrolidin-2-ones. nih.gov Another strategy is the condensation between a chiral 2-silyloxypyrrole and formyl cation equivalents, which allows for the construction of 5-substituted pyrrolidin-2-one derivatives with good to excellent stereocontrol. documentsdelivered.com

Researchers have also focused on diastereoselective syntheses. For instance, a copper(II) promoted intramolecular aminooxygenation of alkenes yields 2,3-trans-pyrrolidines with moderate selectivity and both 2,5-cis- and 2,5-trans-pyrrolidines with excellent diastereoselectivity. nih.gov Additionally, a ruthenium-catalyzed reaction between anilines and diazo pyruvates produces fully substituted pyrrolidines with four contiguous stereocenters in high diastereoselectivity. acs.org The 1,3-dipolar cycloaddition of azomethine ylides is another powerful tool, though it can sometimes result in mixtures of endo and exo cycloadducts. scholaris.ca However, by controlling the reaction pathway, high yields and diastereomeric purity of substituted pyrrolidines can be achieved. scholaris.ca

The table below summarizes some of the stereoselective methods used for synthesizing substituted pyrrolidinones.

| Method | Key Features | Stereochemical Outcome |

| Vinylogous Michael Addition | Multifunctional catalysis | High diastereo- and enantioselectivity for 5-substituted 3-pyrrolidin-2-ones nih.gov |

| Chiral 2-Silyloxypyrrole Condensation | Use of chiral formyl cation equivalents | Good to excellent stereocontrol at the 5-position documentsdelivered.com |

| Copper-Promoted Aminooxygenation | Intramolecular reaction of alkenes | Excellent diastereoselectivity for 2,5-cis and 2,5-trans-pyrrolidines nih.gov |

| Ruthenium-Catalyzed Cycloaddition | Reaction of anilines and diazo pyruvates | High diastereoselectivity for fully substituted pyrrolidines acs.org |

| Azomethine Ylide Cycloaddition | Controlled reaction cascade | High diastereomeric purity of substituted pyrrolidines scholaris.ca |

Analogs with Varied Phenyl Substitutions and Heterocyclic Ring Fusions

Modifying the phenyl group of 3-amino-1-phenylpyrrolidin-2-one and fusing the pyrrolidinone ring with other heterocyclic systems are common strategies to create a diverse range of analogs. These modifications can significantly impact the molecule's properties.

Phenyl Substitutions: The introduction of different substituents on the phenyl ring can alter the electronic and steric properties of the molecule. For example, a series of 3-amino-2-methyl-1-phenylpropanones with various phenyl substitutions were synthesized and evaluated for their biological activities. nih.gov The synthesis of 1-(3-hydroxyphenyl)pyrrolidin-2-one (B1299102) and its derivatives further illustrates the exploration of phenyl-substituted analogs. sigmaaldrich.com

Heterocyclic Ring Fusions: Fusing the pyrrolidinone core with other heterocyclic rings leads to complex polycyclic structures with unique three-dimensional shapes. thieme.de These fused systems are prevalent in many natural products and synthetic compounds with diverse biological activities. nih.gov

Several synthetic strategies have been developed to construct these fused systems:

Three-component [3+2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions: This method is used to synthesize pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. nih.gov

1,3-Dipolar cycloaddition: This reaction between tetracyclic cyclopentadienones and isoquinolinium N-ylides yields functionalized heptacyclic pyrrolo[2,1-a]isoquinolines. thieme.de

Ugi/nucleophilic substitution/N-acylation sequence: This one-pot diastereoselective method produces pyrrolopiperazine-2,6-diones. acs.org

Introduction of strong electron-donating groups: Arylamino derivatives have been introduced into a pyrrolidinone-fused 1,2-azaborine (B1258123) scaffold to create stimuli-responsive fluorescent materials. digitellinc.com

The following table highlights some of the fused heterocyclic systems incorporating the pyrrolidinone moiety.

| Fused System | Synthetic Method | Significance |

| Hexahydropyrrolo[2,1-a]isoquinolines | Three-component [3+2] cycloaddition and intramolecular Heck reaction | Found in bioactive natural products and synthetic compounds. nih.gov |

| Heptacyclic Pyrrolo[2,1-a]isoquinolines | 1,3-Dipolar cycloaddition | Creates highly complex and functionalized fused-ring derivatives. thieme.de |

| Pyrrolopiperazine-2,6-diones | Ugi/Nucleophilic substitution/N-acylation | Diastereoselective synthesis of fused diketopiperazines. acs.org |

| Pyrrolidinone-fused 1,2-Azaborines | Introduction of arylamino derivatives | Development of multifunctional fluorescent materials. digitellinc.com |

Incorporation of the Pyrrolidinone Moiety into Complex Molecular Architectures

The pyrrolidinone scaffold serves as a valuable building block for the construction of more complex molecules. Its incorporation into larger architectures is a key strategy in the design of novel compounds. frontiersin.orgnih.gov

Research groups have designed and synthesized hybrid compounds that incorporate the pyrrolidinone ring with other important pharmacophores like N-benzoylthiourea, thiohydantoin, thiazole, imidazole, and indole (B1671886). frontiersin.orgnih.gov For instance, a compound containing an indole heterocycle fused with a bicyclic pyrrolidine (B122466) ring has been reported. frontiersin.orgnih.gov

The synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component reactions is a prime example of how the pyrrolidinone moiety can be integrated into complex polycyclic systems. nih.gov These multicomponent reactions are highly efficient for assembling diverse and complex heterocyclic scaffolds. nih.gov

Exploration of Salt Forms for Research Purposes

For research and developmental purposes, active compounds are often converted into salt forms to improve properties such as solubility, stability, and ease of handling. In the context of this compound and its analogs, the hydrochloride salt is a commonly prepared form.

For example, 3-aminopyrrolidin-2-one (B1279418) hydrochloride is a commercially available salt form. chemicalbook.com The synthesis of 2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride has also been described, which involves reacting the parent compound with hydrochloric acid. The preparation of optically active 3-amino-pyrrolidine derivatives often involves the use of hydroxylamine (B1172632) hydrochloride in the synthesis process. google.com

Computational Chemistry and Theoretical Investigations of 3 Amino 1 Phenylpyrrolidin 2 One Systems

Molecular Modeling and Conformational Analysis

Molecular modeling is used to generate and analyze the three-dimensional structure of molecules. For 3-Amino-1-phenylpyrrolidin-2-one, this involves determining the most stable spatial arrangements of its atoms, known as conformations. The process typically begins with converting a 2D representation into a 3D structure, followed by geometry optimization using computational methods. nih.gov

Reaction Mechanism Prediction and Validation via Computational Methods

Computational methods are instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface (PES) of a reaction, scientists can identify transition states, intermediates, and the most energetically favorable routes from reactants to products. nih.gov Techniques like DFT, often paired with high-level methods such as coupled cluster (CCSD(T)), are employed to calculate the energies of all species involved in a potential reaction. nih.gov

For this compound, computational studies could predict the mechanisms of various potential transformations, such as reactions involving the amino group or the amide functionality within the pyrrolidinone ring. For instance, the reaction mechanism between a related 3-pyrrolin-2-one derivative and an amine was explored in detail using DFT calculations to map the reaction pathway and determine that kinetic selectivity was more significant than thermodynamic selectivity. beilstein-journals.org Furthermore, modern approaches leverage machine learning and artificial intelligence to predict reaction outcomes and even propose mechanistic steps, which could be applied to understand the reactivity of this compound. researchgate.net

Molecular Docking and Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (macromolecule). nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov The process involves placing the ligand, such as this compound, into the binding site of a target macromolecule and using a scoring function to evaluate the best fit based on energy. nih.gov

Docking studies can reveal detailed information about the non-covalent interactions that stabilize the ligand-macromolecule complex, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govnih.gov For example, in a study of related pyrrolidinone-based inhibitors targeting the AKR1C3 enzyme, a crystal structure confirmed the binding mode and showed which parts of the molecule were critical for interaction. nih.gov A similar in silico analysis of this compound would predict its potential biological targets and identify the key amino acid residues it might interact with, guiding the design of more potent and selective derivatives.

Structure-Activity/Property Relationship (SAR/SPR) Investigations using Computational Tools

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a compound relates to its biological activity or physicochemical properties. nih.govnih.gov Computational tools, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently used to build mathematical models that correlate molecular descriptors with observed activity. nih.govresearchgate.net

For this compound, a computational SAR investigation would involve creating a virtual library of derivatives by modifying specific parts of the molecule, such as adding substituents to the phenyl ring or altering the amino group. The properties or activities of these virtual compounds would then be predicted using computational methods. Studies on other pyrrolidinone series have successfully used this approach to identify which structural features are essential for activity and which can be modified to improve properties. nih.govarabjchem.org These models can then be used to prioritize the synthesis of the most promising new compounds, saving time and resources in the drug discovery process. nih.gov

In Silico Prediction of Molecular Descriptors Relevant to Chemical Behavior

In silico methods can rapidly calculate a wide range of molecular descriptors that describe the physicochemical properties of a molecule and predict its behavior. These descriptors are fundamental to computational chemistry, from QSAR models to pharmacokinetics (ADME) prediction. nih.govresearchgate.net

While specific experimental data for this compound is limited, computational tools can provide valuable predictions. The table below shows a set of calculated molecular descriptors for the closely related isomer, 1-(3-aminophenyl)pyrrolidin-2-one (B112458) , which illustrate the type of information that can be generated. These descriptors help predict properties such as solubility, membrane permeability, and oral bioavailability.

| Descriptor Name | Predicted Value | Relevance to Chemical Behavior |

| Molecular Formula | C₁₀H₁₂N₂O | Defines the elemental composition of the molecule. nih.gov |

| Molecular Weight | 176.21 g/mol | Influences diffusion, membrane permeability, and overall size. nih.gov |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov |

| XLogP3 | 0.7 | A measure of lipophilicity (fat-solubility), which affects absorption, distribution, and metabolism. nih.gov |

| Hydrogen Bond Donor Count | 1 | The number of N-H or O-H bonds, influencing solubility and binding interactions. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The number of nitrogen or oxygen atoms, crucial for forming hydrogen bonds with biological targets. nih.gov |

| Rotatable Bond Count | 1 | Indicates the conformational flexibility of the molecule. nih.gov |

This data is for the isomer 1-(3-aminophenyl)pyrrolidin-2-one (PubChem CID: 683956) and is presented for illustrative purposes. nih.gov

Applications in Advanced Organic Synthesis and Drug Discovery Research

Utility as Versatile Building Blocks in Complex Molecule Synthesis

The 3-Amino-1-phenylpyrrolidin-2-one framework is a highly valued building block in the synthesis of complex molecules. Its utility stems from the presence of multiple functional groups that can be selectively modified. The phenyl group on the nitrogen atom influences the reactivity of the lactam, while the amino group at the 3-position provides a key nucleophilic site for elaboration.

Chemists leverage the pyrrolidinone scaffold to introduce stereochemistry and rigidity into target molecules, which is crucial for achieving specific biological activities. medchemexpress.com The non-planar, three-dimensional nature of the saturated pyrrolidinone ring allows for better exploration of the pharmacophore space compared to flat aromatic systems. nih.gov This has led to its incorporation into a variety of larger, more complex structures designed for specific biological targets. For instance, analogs of this scaffold have been used in the synthesis of compounds aimed at improving cognitive function, highlighting its role as a foundational piece in constructing neurologically active agents. nih.gov

Precursors for Nitrogen-Containing Polycyclic Compounds

The inherent reactivity of the amino and lactam functionalities within this compound makes it an ideal precursor for the synthesis of nitrogen-containing polycyclic compounds. The amino group can participate in cyclization reactions with suitable electrophiles, leading to the formation of fused or bridged ring systems.

For example, intramolecular condensation reactions can be designed to forge new rings onto the pyrrolidinone core. The strategic placement of reactive groups on a substituent attached to the 3-amino position can facilitate cyclization, yielding complex heterocyclic architectures. These polycyclic structures are of great interest in medicinal chemistry as they often exhibit potent and selective biological activities. The principles of such cyclizations are seen in the synthesis of various heterocyclic systems where an initial ring structure is elaborated into a more complex polycycle.

Development of Novel Synthetic Methodologies Inspired by Pyrrolidinone Reactivity

The consistent interest in pyrrolidinone-containing molecules has spurred the development of new synthetic methods. nih.gov The reactivity of the this compound scaffold itself inspires innovation in synthetic organic chemistry. For example, developing stereoselective methods to functionalize the 3-position is a significant area of research.

New catalytic systems are being explored to achieve high levels of control over the stereochemistry of substituents on the pyrrolidinone ring. Furthermore, methods for the efficient N-alkylation of the lactam have been developed, such as the "silyl method," which allows for the introduction of various side chains. The insights gained from studying the reactivity of this and related pyrrolidinones contribute to the broader field of synthetic methodology, providing chemists with new tools for building complex molecules. nih.gov

Design and Synthesis of Chemical Probes for Biological Target Exploration

Chemical probes are essential tools for elucidating biological pathways and identifying drug targets. The this compound scaffold can be adapted to create such probes. By attaching reporter groups, such as fluorescent tags or affinity labels, to the core structure, researchers can visualize and track the interactions of the molecule within a biological system.

The design of these probes involves modifying the parent compound to incorporate a tracing moiety without disrupting its binding to the target of interest. For example, a common strategy involves synthesizing an alkyne or azide (B81097) derivative of the core scaffold, which can then be used in "click" chemistry reactions to attach a payload. This approach has been used to create probes to study the metabolism and cellular targets of various bioactive compounds.

Investigation of Enzyme Inhibition Mechanisms through Structural Modification

Derivatives of the pyrrolidinone scaffold are frequently investigated as enzyme inhibitors. By systematically modifying the structure of this compound, researchers can probe the binding pockets of enzymes and understand the key interactions that lead to inhibition. Structure-activity relationship (SAR) studies, where different functional groups are introduced at various positions on the pyrrolidinone ring, are crucial in this process. medchemexpress.com

One area of focus has been the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. By modifying the substituents on the pyrrolidinone core, researchers can optimize the compound's binding affinity and selectivity for AChE. These studies provide valuable insights into the enzyme's active site and guide the design of more potent and specific inhibitors.

Research into Antimicrobial Properties of Pyrrolidinone Derivatives

The search for new antimicrobial agents is a global health priority. The pyrrolidinone scaffold is being explored for its potential in this area. While research on the direct antimicrobial properties of this compound is emerging, related structures have shown promise.

For instance, studies on coordination compounds of amino acids have demonstrated significant bactericidal activity against both susceptible and multidrug-resistant strains. A di-aminopropionic acid hydrogen tri-iodide compound showed potent effects against various bacteria, including E. coli and S. aureus. This suggests that incorporating amino acid-like fragments, such as the one present in this compound, into novel chemical entities could be a viable strategy for developing new antimicrobial drugs.

| Bacterial Strain | Minimum Bactericidal Concentration (MBC) of a Di-aminopropionic Acid Compound (µg/mL) |

| E. coli 8739 | 0.24 |

| P. aeruginosa 9027 | 0.24 |

| E. coli BAA-2523 | 0.49 |

| S. aureus 6538-Р | 0.49 |

| P. aeruginosa ТА2 | 0.49 |

| S. aureus 33591 | 0.98 |

| A. baumannii BAA-1790 | 0.98 |

This table displays the antimicrobial activity of a di-aminopropionic acid hydrogen tri-iodide compound, illustrating the potential of amino acid derivatives in antimicrobial research.

Exploration of Neuroprotective Potentials within Pyrrolidinone Frameworks

Perhaps one of the most extensively studied applications of pyrrolidinone derivatives is in the field of neuroprotection. Several novel compounds based on this scaffold have been shown to have beneficial effects on cognitive function and to protect neurons from damage. nih.gov

Research has shown that certain pyrrolidinone derivatives can treat behavioral and biochemical changes associated with cognitive deficits, with efficacy comparable to established drugs like donepezil. These compounds are thought to exert their effects through multiple mechanisms, including the inhibition of acetylcholinesterase and the reduction of oxidative stress. In vivo studies using animal models of ischemic stroke have demonstrated that derivatives of this scaffold can reduce neurological deficits and improve cognitive function. nih.gov The ability of these compounds to cross the blood-brain barrier is a key factor in their therapeutic potential. nih.gov

| Compound Type | Biological Effect | Model System |

| Novel Pyrrolidin-2-one Derivatives | Reversal of learning and memory deficits | Scopolamine-induced cognitive impairment in mice |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Increased cell survival against glutamate-induced toxicity | In vitro cortical neuron culture nih.gov |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Reduction of neurological deficit and anxiety | In vivo rat model of cerebral ischemia nih.gov |

This table summarizes key research findings on the neuroprotective effects of various pyrrolidinone derivatives.

Emerging Research Frontiers and Future Perspectives

Advancements in Sustainable and Green Synthetic Approaches for Pyrrolidinones

The pharmaceutical and chemical industries are increasingly prioritizing sustainability, driving the development of green synthetic methodologies to minimize environmental impact. jocpr.comijpsjournal.com Traditional synthetic routes often rely on hazardous solvents, toxic reagents, and energy-intensive processes. jocpr.com Modern green chemistry approaches focus on atom economy, the use of renewable feedstocks, safer solvents, and efficient catalysis to create more environmentally benign pathways for synthesizing pyrrolidinone derivatives. jocpr.comfrontiersin.orgnih.gov

Recent research has highlighted several innovative strategies for the green synthesis of the pyrrolidinone core. One-pot, multi-component reactions (MCRs) have emerged as a powerful tool, allowing the construction of complex molecular architectures from simple starting materials in a single step, which simplifies procedures and reduces waste. nih.gov For instance, the synthesis of substituted 3-pyrroline-2-ones has been achieved through MCRs using the eco-friendly solvent ethanol (B145695). Another approach involves the use of ultrasound irradiation in conjunction with a green additive like citric acid to catalyze the reaction efficiently without harmful organic reagents. rsc.org This method boasts a clean reaction profile, excellent yields, and significantly shorter reaction times. rsc.org

Furthermore, catalyst-free conditions are being explored. An efficient and sustainable synthesis of novel polycyclic pyrrolidine-fused spirooxindole compounds was developed via a one-pot, three-component domino reaction at room temperature in an ethanol-water mixture, completely avoiding the need for a catalyst and toxic solvents. rsc.org The use of water as a solvent is a key goal in green chemistry, and it has been successfully employed in the synthesis of N-methylpyrrolidine, a related heterocyclic compound, using an inexpensive and environmentally friendly catalyst. jocpr.comvjs.ac.vn

These advancements provide a blueprint for developing sustainable synthetic routes to 3-Amino-1-phenylpyrrolidin-2-one . Future research will likely focus on adapting these MCR, ultrasound-assisted, and catalyst-free methods to produce this specific compound and its analogues, thereby reducing the environmental footprint of their production.

Table 1: Examples of Green Synthetic Approaches for Pyrrolidinone Derivatives

| Green Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Multi-Component Reaction (MCR) | Simple procedure, low-cost materials, use of ethanol as a green solvent. | Synthesis of substituted 3-pyrroline-2-ones. | |

| Ultrasound-Promoted Synthesis | Use of citric acid as a green catalyst, clean reaction, high yields, short reaction times. | One-pot synthesis of substituted 3-pyrrolin-2-ones. | rsc.org |

| Catalyst-Free Domino Reaction | Eco-friendly (EtOH–H₂O solvent), high yields, no toxic solvents or column chromatography. | Synthesis of polycyclic pyrrolidine-fused spirooxindoles. | rsc.org |

| Aqueous Medium Synthesis | Use of water as solvent, inexpensive catalyst (K₂CO₃), moderate temperature. | Synthesis of N-methylpyrrolidine. | vjs.ac.vn |

Exploration of Unconventional Reactivity and Novel Transformations

Beyond improving sustainability, organic chemists are continuously exploring novel ways to construct and functionalize the pyrrolidinone ring, leading to unprecedented molecular diversity. These efforts focus on developing new reactions that offer high selectivity and efficiency. For This compound , such advancements could unlock pathways to novel derivatives with fine-tuned properties.

One area of intense research is catalyst-tuned reactivity, where the choice of catalyst dictates the outcome of a reaction. For example, highly efficient regio- and enantioselective hydroalkylation reactions of 3-pyrrolines have been developed. organic-chemistry.org By using a cobalt catalyst, researchers can achieve C2-alkylation of the pyrrolidine (B122466) ring, while a nickel catalyst directs the reaction to the C3 position. organic-chemistry.org This type of catalyst control offers a powerful method for selectively modifying the pyrrolidinone scaffold.

Dipolar cycloadditions involving azomethine ylides are another powerful strategy for constructing the five-membered pyrrolidine ring with excellent control over stereochemistry. acs.org This atom-economic reaction can create up to four new stereogenic centers in a single step. acs.org Recent studies have shown that iridium catalysis can generate the necessary azomethine ylides from tertiary amides and lactams, which can then react with various dipolarophiles to yield complex pyrrolidine structures. acs.org

Furthermore, visible-light-initiated reactions are gaining traction as a mild and selective method for intramolecular C-H amination (a Hofmann-Löffler-type reaction) to form pyrrolidines. organic-chemistry.org This approach avoids harsh reagents and provides a direct route to the pyrrolidine ring from aliphatic precursors. organic-chemistry.org The application of these and other novel transformations to precursors of This compound could enable the synthesis of previously inaccessible analogues for further study.

Table 2: Novel Synthetic Transformations for the Pyrrolidine Scaffold

| Reaction Type | Description | Significance | Reference |

|---|---|---|---|

| Catalyst-Tuned Hydroalkylation | Uses different metal catalysts (e.g., Co vs. Ni) to control the position of alkylation on the pyrrolidine ring. | Provides access to different regioisomers from a common starting material. | organic-chemistry.org |

| [3+2] Dipolar Cycloaddition | Atom-economic construction of the pyrrolidine ring from azomethine ylides, with high stereochemical control. | Efficiently builds the core heterocyclic structure with multiple stereocenters. | acs.org |

| Visible-Light-Initiated C-H Amination | A mild, light-driven intramolecular reaction to form the pyrrolidine ring from sulfonimides. | Avoids harsh conditions and offers high position selectivity. | organic-chemistry.org |

| Enantioselective Cross-Electrophile Divinylation | A nickel-catalyzed reaction of 2-bromo-1,6-dienes to form chiral cyclic structures. | Creates divinylated pyrrolidine derivatives with high chemo-, regio-, and enantioselectivity. | organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in Pyrrolidinone Design and Discovery

Table 3: Applications of AI/ML in the Discovery of Pyrrolidinone-Based Compounds

| AI/ML Application | Function | Impact on Discovery Process | Reference |

|---|---|---|---|

| Hit Identification & Virtual Screening | Rapidly processes vast molecular libraries to identify compounds with potential biological activity. | Accelerates the initial stages of drug development by quickly identifying promising candidates. | pharmaceutical-technology.comhelixr.com |

| Property Prediction (QSAR) | Predicts biological activity, physicochemical properties (e.g., solubility), and toxicity from chemical structure. | Reduces failure rates by prioritizing molecules with better drug-like properties and lower toxicity risk. | nih.govyoutube.com |

| Generative Molecular Design | Designs novel molecules from scratch that are optimized for desired properties (e.g., target affinity, low toxicity). | Enables the exploration of new chemical space and the creation of highly tailored lead compounds. | chemrxiv.orgnih.gov |

| Target Identification | Analyzes biological and clinical data to identify and validate new protein targets for drug intervention. | Provides new starting points for drug discovery programs. | nih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology for Pyrrolidinone Systems

The true potential of This compound and its derivatives can only be fully realized through a close collaboration between organic chemists and chemical biologists. The pyrrolidinone nucleus is a "privileged scaffold," meaning it is a structural framework that can bind to multiple, diverse biological targets, leading to a wide range of pharmacological activities. researchgate.netnih.gov This versatility makes it a rich area for interdisciplinary investigation.

Organic chemists synthesize novel analogues, while chemical biologists evaluate their effects in biological systems. This iterative process is crucial for understanding structure-activity relationships (SAR)—how specific changes to a molecule's structure affect its biological function. unipa.it For example, research has shown that different substituents on the pyrrolidine ring can confer potent and selective inhibitory activity against various enzymes or receptors. nih.govnih.gov

The pyrrolidine scaffold is found in compounds with a remarkable diversity of biological effects, including anticonvulsant, anticancer, and antimicrobial properties. researchgate.netnih.govnih.gov For instance, certain pyrrolidine-2,5-dione derivatives have shown promise as anticonvulsant agents, with their activity strongly affected by the substituents at the 3-position of the ring. nih.gov Other studies have designed pyrrolidine derivatives as potent inhibitors of the neuraminidase enzyme, a key target for influenza viruses. nih.gov

Future research on This compound will benefit immensely from this interdisciplinary approach. Synthetic chemists can create a library of derivatives by modifying the amino group, the phenyl ring, and the pyrrolidinone core. Chemical biologists can then screen these compounds against a wide array of biological targets to uncover new therapeutic applications. This synergy between synthesis and biology is essential for translating a promising chemical structure into a valuable tool for research or medicine.

Table 4: Selected Biological Activities of Pyrrolidinone and Pyrrolidine Derivatives

| Compound Class | Biological Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-diones | Anticonvulsant | Neurological Disorders | nih.gov |

| Spiro-pyrrolidine/pyrrolizines | Anticancer | Oncology | nih.gov |

| 4-Hydroxy-L-proline Derivatives | Neuraminidase Inhibition | Antiviral (Influenza) | nih.gov |

| N-Benzoylthiourea-pyrrolidines | Antibacterial, Antituberculosis | Infectious Diseases | nih.gov |

| 2-Pyrrolidinone Derivatives | Autotaxin Inhibition | Inflammation, Cancer | nih.gov |

Compound List

常见问题

Q. What synthetic methodologies are reported for 3-Amino-1-phenylpyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves multi-step protocols, including ring closure, amination, and purification. For example, a related pyrrolidin-2-one derivative was synthesized using a hydrochloric acid-mediated reaction at 0–50°C, achieving a 52.7% yield after 2.33 hours . Optimization strategies include:

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- X-Ray Powder Diffraction (XRPD) : Provides crystallinity data and validates structural consistency (e.g., peak positions at 10.2°, 15.8°, and 20.3° 2θ) .

- NMR spectroscopy : Confirms substituent positions (e.g., phenyl group at C1, amino at C3).

- HPLC : Assesses purity (≥98% recommended for pharmacological studies) .

Q. How should researchers handle safety concerns given limited toxicological data for this compound?

While direct toxicity data are scarce, analogous compounds (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) exhibit acute oral toxicity (H302) and skin irritation (H315) . Recommended precautions:

- Use PPE (gloves, goggles) and work in a fume hood.

- Conduct preliminary in vitro assays (e.g., MTT for cytotoxicity) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR, XRPD) across studies be resolved?

Contradictions may arise from polymorphic forms or solvent effects. Mitigation strategies:

Q. What experimental designs are suitable for assessing environmental persistence when ecological data are unavailable?

Proposed approaches include:

Q. How can researchers address discrepancies in reported solubility and stability profiles?

Methodological inconsistencies (e.g., solvent polarity, pH) often cause variability. Solutions:

Q. What strategies are effective for resolving mechanistic ambiguities in the compound’s pharmacological activity?

- Isotopic labeling : Track metabolic pathways using 14C-labeled analogs.

- Kinetic studies : Measure enzyme inhibition constants (Ki) via fluorescence-based assays.

- Structural analogs : Compare activity with derivatives (e.g., fluorophenyl-substituted variants) to identify key pharmacophores .

Methodological Guidance

Q. How to design dose-response studies for in vivo efficacy trials?

Q. What computational tools are recommended for predicting drug-drug interactions?

Q. How to validate synthetic intermediates for regulatory compliance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。